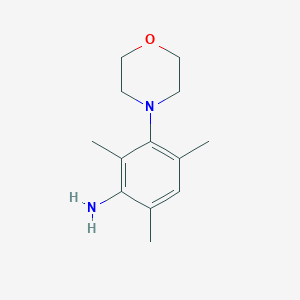
2,4,6-Trimethyl-3-morpholinoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-3-morpholinoaniline is an organic compound with the molecular formula C₁₃H₂₀N₂O. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with three methyl groups and a morpholine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-morpholinoaniline typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by catalytic hydrogenation. The nitration process uses a mixture of sulfuric acid and nitric acid to introduce nitro groups into the mesitylene. The resulting 2,4,6-trimethyl nitrobenzene is then subjected to catalytic hydrogenation using a nickel catalyst to produce 2,4,6-trimethylaniline. Finally, the morpholine ring is introduced through a substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and hydrogenation, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-3-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using nickel or palladium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
2,4,6-Trimethyl-3-morpholinoaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-3-morpholinoaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylaniline: Lacks the morpholine ring, making it less versatile in certain applications.
3-Morpholinoaniline: Does not have the methyl groups, affecting its chemical reactivity and properties.
2,4,6-Trimethylphenol: Similar structure but lacks the amino and morpholine groups, limiting its applications.
Uniqueness
2,4,6-Trimethyl-3-morpholinoaniline is unique due to the presence of both the morpholine ring and the three methyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
847414-28-2 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,4,6-trimethyl-3-morpholin-4-ylaniline |
InChI |
InChI=1S/C13H20N2O/c1-9-8-10(2)13(11(3)12(9)14)15-4-6-16-7-5-15/h8H,4-7,14H2,1-3H3 |
InChI Key |
HXEBPVWVIKTZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)N2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



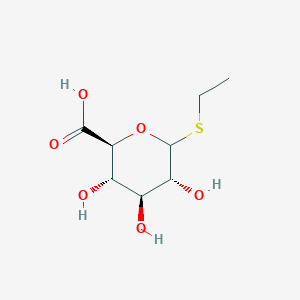
![4H-Benzo[b][1,4]thiazine-2-carbonitrile](/img/structure/B11766288.png)
![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol](/img/structure/B11766291.png)

![(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B11766296.png)
![7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B11766298.png)
![tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11766305.png)
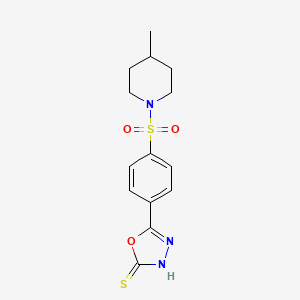
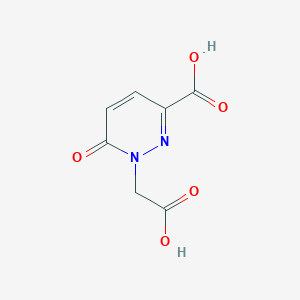
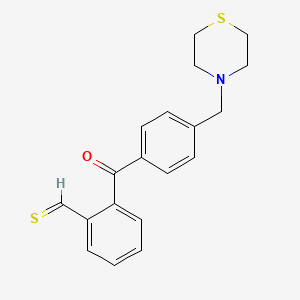

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride](/img/structure/B11766322.png)
![2-[4-(Furan-2-yl)phenyl]acetic acid](/img/structure/B11766336.png)
